Pyrido[3,4-B]pyrazin-8-OL
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Overview
Description
Pyrido[3,4-B]pyrazin-8-OL is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]pyrazin-8-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine to form an intermediate, which is then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and FT-IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-B]pyrazin-8-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, often in the presence of a solvent like ethanol.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Pyrido[3,4-B]pyrazin-8-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Pyrido[3,4-B]pyrazin-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: Another member of the pyrazolopyridine family, known for its fluorescent properties and applications in materials science.
Pyrrolopyrazine: A heterocyclic compound with a pyrrole and pyrazine ring, exhibiting various biological activities such as antimicrobial and antiviral effects.
Uniqueness of Pyrido[3,4-B]pyrazin-8-OL: this compound is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
679797-39-8 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrido[3,4-b]pyrazin-8-ol |
InChI |
InChI=1S/C7H5N3O/c11-6-4-8-3-5-7(6)10-2-1-9-5/h1-4,11H |
InChI Key |
IYIGSRBPRHULDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CN=CC2=N1)O |
Origin of Product |
United States |
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